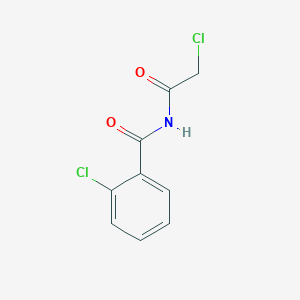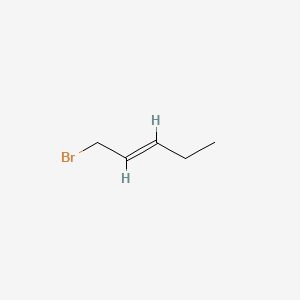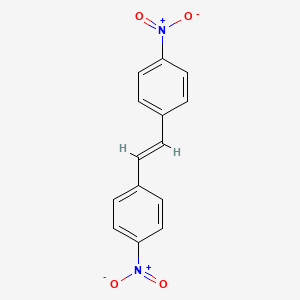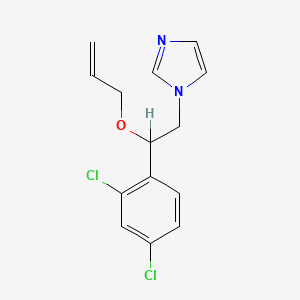
(E)-5-Methyl-2-styrylbenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Methyl-2-styrylbenzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by a methyl group at the 5-position and a styryl group at the 2-position, with the double bond in the E-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Methyl-2-styrylbenzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. The E-configuration of the styryl group is achieved through careful control of reaction conditions, such as temperature and solvent choice.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-5-Methyl-2-styrylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzoxazole-quinones.
Reduction: Formation of (E)-5-Methyl-2-ethylbenzoxazole.
Substitution: Formation of various substituted benzoxazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-5-Methyl-2-styrylbenzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (E)-5-Methyl-2-styrylbenzoxazole varies depending on its application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can affect molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In optoelectronic applications, the compound’s electronic structure and photophysical properties are crucial for its function.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound without the methyl and styryl groups.
2-Styrylbenzoxazole: Lacks the methyl group at the 5-position.
5-Methylbenzoxazole: Lacks the styryl group at the 2-position.
Uniqueness: (E)-5-Methyl-2-styrylbenzoxazole is unique due to the presence of both the methyl and styryl groups, which confer distinct chemical and physical properties. The E-configuration of the styryl group also influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
73916-05-9 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-methyl-2-(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-15-14(11-12)17-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
PUHLHLQBIFRKRD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=CC=C3 |
SMILES isomérico |
CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429285.png)









